molecular formula C7H6O2 B018108 3-Hydroxybenzaldehyde CAS No. 100-83-4

3-Hydroxybenzaldehyde

Cat. No. B018108
M. Wt: 122.12 g/mol
InChI Key: IAVREABSGIHHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977325B2

Procedure details

Analogously to Example 1a, 750 mg of product is obtained from 5 g of ammonium acetate, 875 μl of cyanoacetic acid ethyl ester, 815 μl of cyclopropylmethylketone and 1 g of 3-hydroxybenzaldehyde.
Quantity
875 μL
Type
reactant
Reaction Step One
Quantity
815 μL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:8])[CH2:5]C#[N:7])[CH3:2].[CH:9]1([C:12]([CH3:14])=[O:13])[CH2:11][CH2:10]1>>[C:4]([O-:8])(=[O:3])[CH3:5].[NH4+:7].[OH:13][C:12]1[CH:14]=[C:2]([CH:10]=[CH:11][CH:9]=1)[CH:1]=[O:3] |f:2.3|

Inputs

Step One
Name
Quantity
875 μL
Type
reactant
Smiles
C(C)OC(CC#N)=O
Name
Quantity
815 μL
Type
reactant
Smiles
C1(CC1)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 750 mg
Name
Type
product
Smiles
C(C)(=O)[O-].[NH4+]
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
Name
Type
product
Smiles
OC=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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